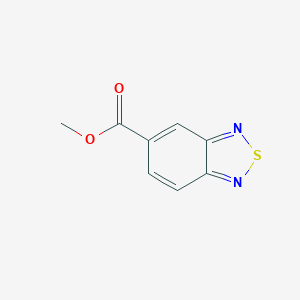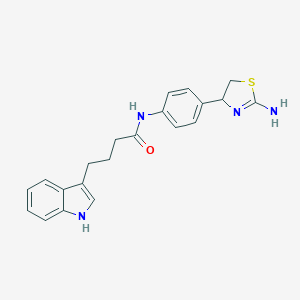
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AG-490 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been of great interest in recent years due to their ability to regulate immune and inflammatory responses.
Mecanismo De Acción
AG-490 is a N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide inhibitor that works by blocking the activity of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes. N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes are involved in the signaling pathways of cytokines and growth factors. By inhibiting N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide activity, AG-490 can regulate immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
AG-490 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide1, N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide2, and N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide3 enzymes. It has also been shown to inhibit the phosphorylation of STAT3, a downstream target of N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide enzymes. In addition, AG-490 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG-490 has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has also been extensively studied, and its mechanism of action is well understood. However, AG-490 has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its use in vivo can be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on AG-490. One area of interest is the development of more potent and selective N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide inhibitors. Another area of interest is the study of AG-490 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, the use of AG-490 as a tool for studying N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide-STAT signaling pathways in various cell types is an area of ongoing research.
Métodos De Síntesis
AG-490 can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromo-2-nitroaniline with 2-aminothiazole to form 4-(2-amino-4,5-dihydro-4-thiazolyl)aniline. This intermediate is then reacted with 1H-indole-3-butanoyl chloride to form AG-490.
Aplicaciones Científicas De Investigación
AG-490 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
161806-43-5 |
|---|---|
Nombre del producto |
N-(4-(2-Amino-4,5-dihydro-4-thiazolyl)phenyl)-1H-indole-3-butanamide |
Fórmula molecular |
C21H22N4OS |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N-[4-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C21H22N4OS/c22-21-25-19(13-27-21)14-8-10-16(11-9-14)24-20(26)7-3-4-15-12-23-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,19,23H,3-4,7,13H2,(H2,22,25)(H,24,26) |
Clave InChI |
LDBRTKUVBPJCHD-UHFFFAOYSA-N |
SMILES |
C1C(N=C(S1)N)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
SMILES canónico |
C1C(N=C(S1)N)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Sinónimos |
N-[4-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)bu tanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



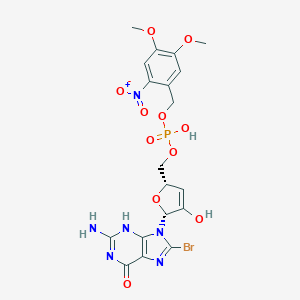
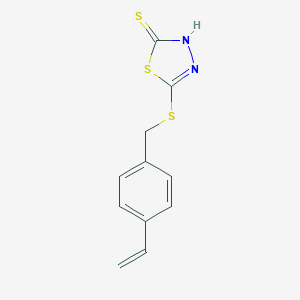
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
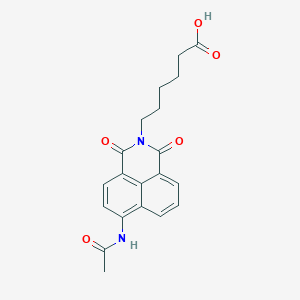
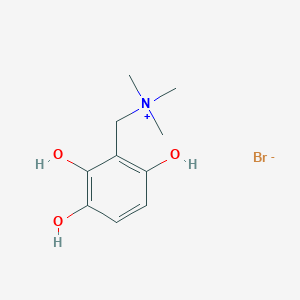
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
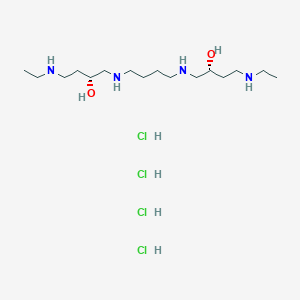
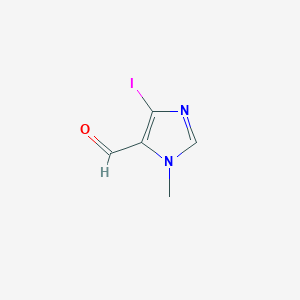
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
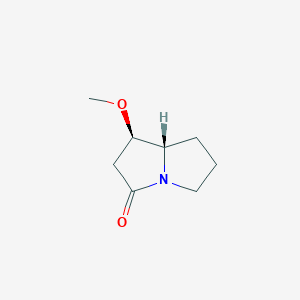
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
